Einecs 275-520-6

Description

Properties

CAS No. |

71486-47-0 |

|---|---|

Molecular Formula |

C25H51NO2 |

Molecular Weight |

397.7 g/mol |

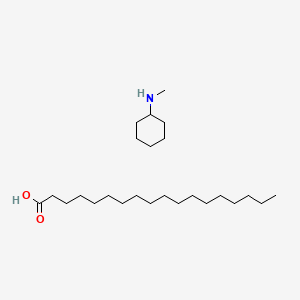

IUPAC Name |

N-methylcyclohexanamine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8-7-5-3-2-4-6-7/h2-17H2,1H3,(H,19,20);7-8H,2-6H2,1H3 |

InChI Key |

RDSVHGAVMQCGCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CNC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of EINECS 275-520-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the substance identified by EINECS number 275-520-6. This compound, chemically known as Stearic acid, compound with N-methylcyclohexylamine (1:1), is a reaction product of stearic acid and N-methylcyclohexylamine. This document summarizes its known and predicted properties, outlines detailed hypothetical experimental protocols for its synthesis and characterization, and presents this information in a clear, structured format for easy reference by professionals in research and development.

Chemical Identity and Structure

The substance registered under EINECS 275-520-6 is the salt formed from the acid-base reaction between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, a secondary amine.

-

IUPAC Name: N-methylcyclohexanamine;octadecanoic acid[1]

-

CAS Number: 71486-47-0[1]

-

Molecular Formula: C25H51NO2[1]

-

Molecular Weight: 397.68 g/mol [2]

-

Chemical Structure: The compound is an ionic salt. The proton from the carboxylic acid group of stearic acid is transferred to the nitrogen atom of N-methylcyclohexylamine.

Physicochemical Properties

Quantitative data for the physicochemical properties of Stearic acid, compound with N-methylcyclohexylamine (1:1) is limited in publicly available literature. The following table summarizes computed and predicted data.

| Property | Value | Source |

| Molecular Weight | 397.6779 g/mol | [2] |

| Boiling Point | 518.6°C at 760 mmHg | [2] |

| Flash Point | 267.4°C | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 17 | [1] |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections provide detailed, representative methodologies for its synthesis and the determination of its key physicochemical properties.

Synthesis of Stearic acid, compound with N-methylcyclohexylamine (1:1)

This protocol describes a standard acid-base neutralization reaction to form the target salt.

Materials:

-

Stearic Acid (C18H36O2), 98% purity

-

N-methylcyclohexylamine (C7H15N), 99% purity

-

Toluene, anhydrous

-

Ethanol, 95%

-

Deionized water

-

Magnetic stirrer with heating plate

-

Round-bottom flask with reflux condenser

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 28.45 g (0.1 mol) of stearic acid in 100 mL of warm toluene.

-

While stirring, slowly add 11.32 g (0.1 mol) of N-methylcyclohexylamine to the stearic acid solution.

-

An exothermic reaction will occur, and the salt may begin to precipitate.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature. The product should precipitate out of the solution.

-

Filter the crude product using a Büchner funnel.

-

Recrystallize the product by dissolving it in a minimal amount of hot ethanol and then allowing it to cool slowly.

-

Collect the purified crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the final product in a vacuum oven at 40°C to a constant weight.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the dried product.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 10-15°C per minute initially.

-

Observe the sample and note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

For higher accuracy, repeat the measurement with a slower heating rate (1-2°C per minute) near the observed melting point.

Determination of Boiling Point

Given the predicted high boiling point and the potential for decomposition, vacuum distillation is the recommended method for determining the boiling point.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump and gauge

-

Heating mantle

-

Thermometer

Procedure:

-

Place a small amount of the sample in the distillation flask.

-

Assemble the short-path distillation apparatus.

-

Slowly apply a vacuum and record the pressure.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and condenses on the condenser. This is the boiling point at the recorded pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph.

Determination of Solubility

Procedure:

-

To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, toluene, hexane).

-

Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each test tube.

-

Vortex each tube for 30 seconds.

-

Observe if the solid dissolves completely.

-

If it dissolves, add another measured amount of the compound and repeat until the solution is saturated.

-

If it does not dissolve at room temperature, gently warm the test tube and observe for any change in solubility.

-

Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Logical Workflow for Chemical Characterization

The following diagram illustrates the logical workflow from identifying a chemical by its EINECS number to its synthesis and property determination.

Caption: Logical workflow for the identification, synthesis, and characterization of a chemical substance.

Safety and Handling

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. While experimentally determined data is sparse, the provided information on its identity, predicted properties, and detailed, representative experimental protocols offer a solid basis for researchers and professionals engaged in drug development and other scientific endeavors. The outlined methodologies for synthesis and characterization can be readily adapted for laboratory use, enabling further investigation into the properties and potential applications of this compound.

References

Technical Guide: Synthesis and Properties of Stearic Acid N-Methylcyclohexylamine Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of salts from fatty acids and amines is a fundamental acid-base reaction that has applications in various fields, including materials science and pharmaceuticals, for modifying the physicochemical properties of the parent molecules, such as solubility and melting point. This guide provides a detailed overview of the synthesis of stearic acid N-methylcyclohexylamine salt, a compound formed from the long-chain saturated fatty acid, stearic acid, and the secondary amine, N-methylcyclohexylamine.

While specific literature on stearic acid N-methylcyclohexylamine salt is not abundant, its synthesis can be reliably predicted based on the well-established principles of acid-base neutralization reactions between carboxylic acids and amines. This document outlines the probable synthetic protocol, the properties of the starting materials, and a generalized reaction workflow.

Reactant Properties

A summary of the key physical and chemical properties of the reactants, stearic acid and N-methylcyclohexylamine, is presented below. This data is crucial for understanding the reaction conditions and the expected properties of the resulting salt.

| Property | Stearic Acid | N-Methylcyclohexylamine |

| IUPAC Name | Octadecanoic acid | N-methylcyclohexan-1-amine |

| CAS Number | 57-11-4 | 100-60-7 |

| Molecular Formula | C₁₈H₃₆O₂ | C₇H₁₅N |

| Molar Mass | 284.48 g/mol | 113.21 g/mol |

| Appearance | White, waxy solid | Colorless to yellow liquid |

| Melting Point | 69.3 °C (156.7 °F; 342.4 K) | -9 to -7 °C (16 to 19 °F; 264 to 266 K) |

| Boiling Point | 361 °C (682 °F; 634 K) (decomposes) | 149 °C (300 °F; 422 K) |

| Density | 0.9408 g/cm³ | 0.868 g/mL |

| Solubility in Water | Insoluble | Slightly soluble |

| Solubility | Soluble in ethanol, ether, acetone | Soluble in common organic solvents |

Experimental Protocol: Synthesis of Stearic Acid N-Methylcyclohexylamine Salt

The synthesis of stearic acid N-methylcyclohexylamine salt is based on a direct acid-base neutralization reaction.

1. Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

N-Methylcyclohexylamine (C₇H₁₅N)

-

Anhydrous Ethanol (or another suitable solvent)

-

Beaker

-

Stirring rod or magnetic stirrer

-

Heating mantle or water bath

-

Crystallizing dish

-

Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Filter paper

2. Procedure:

-

Dissolution of Stearic Acid: In a beaker, dissolve a specific molar amount of stearic acid in a minimal amount of warm anhydrous ethanol with stirring. Heating may be required to facilitate dissolution.

-

Addition of N-Methylcyclohexylamine: To the stearic acid solution, add an equimolar amount of N-methylcyclohexylamine dropwise while continuously stirring. The reaction is exothermic, so the addition should be slow to control the temperature.

-

Salt Formation: The salt will precipitate out of the solution upon its formation, especially as the solution cools. The reaction mixture may become cloudy or a solid may form.

-

Crystallization/Purification: To obtain a purer product, the mixture can be heated until all solids redissolve and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation of the Salt: The precipitated salt is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: The final product, stearic acid N-methylcyclohexylamine salt, is dried in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

3. Characterization: The resulting salt can be characterized by techniques such as:

-

Melting Point Determination: To ascertain its purity.

-

Infrared (IR) Spectroscopy: To confirm the formation of the ammonium carboxylate salt by observing the characteristic stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the salt.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of stearic acid N-methylcyclohexylamine salt.

Caption: Workflow for the synthesis of stearic acid N-methylcyclohexylamine salt.

Signaling Pathways

There is no specific information available in the public domain regarding signaling pathways associated with stearic acid N-methylcyclohexylamine salt. The biological activity would likely be related to the individual properties of stearic acid and N-methylcyclohexylamine or their combined effects on cell membranes and protein interactions, which would require empirical investigation.

The following diagram represents a hypothetical logical relationship for investigating the biological activity of the synthesized salt.

Caption: Logical workflow for the biological investigation of a novel compound.

"CAS 71486-47-0 physical characteristics"

An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diamino-6-chloropyrimidine (CAS 71486-47-0)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-Diamino-6-chloropyrimidine, identified by the CAS number 71486-47-0. This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide range of biologically active molecules. Due to their versatile chemical nature, pyrimidine derivatives are key scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support further research and application of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,4-Diamino-6-chloropyrimidine are summarized below. These characteristics are essential for handling, formulation, and experimental design.

| Property | Value |

| CAS Number | 71486-47-0 |

| Chemical Name | 2,4-Diamino-6-chloropyrimidine |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| Melting Point | 193-197 °C |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in DMSO and methanol |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectroscopic data for 2,4-Diamino-6-chloropyrimidine.

| Spectroscopic Data | Observed Characteristics |

| ¹H NMR | δ 7.91 (s, 1H), 6.54 (s, 2H), 6.15 (s, 2H) |

| ¹³C NMR | δ 163.5, 162.1, 156.9, 89.9 |

| FT-IR (cm⁻¹) | 3465, 3350, 1645, 1580, 1420, 1340, 800 |

| UV-Vis (λmax) | ~235 nm, ~280 nm (in Ethanol) |

Experimental Protocols

Detailed methodologies for determining the key physical and spectroscopic properties are provided below. These protocols are generalized and may require optimization based on available instrumentation and sample purity.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, dry sample of 2,4-diamino-6-chloropyrimidine is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Solubility Assessment

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Methodology (Qualitative):

-

Add approximately 10 mg of 2,4-diamino-6-chloropyrimidine to a test tube.

-

Add 1 mL of the test solvent (e.g., water, ethanol, DMSO) to the test tube.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid. Classify as soluble, partially soluble, or insoluble.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of 2,4-diamino-6-chloropyrimidine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and determine chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify functional groups within the molecule based on the absorption of infrared radiation.

-

Methodology:

-

Prepare the sample using a solid-state sampling method, such as a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

-

For KBr pellets, mix a small amount of the compound with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the powder directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.

-

Visualized Workflows

The following diagrams illustrate key processes relevant to the study of 2,4-Diamino-6-chloropyrimidine.

Caption: A simplified diagram illustrating the synthetic route to 2,4-Diamino-6-chloropyrimidine.

Caption: A logical workflow for the physical and structural characterization of a synthesized compound.

"solubility of stearic acid compound with N-methylcyclohexylamine"

An In-depth Technical Guide to the Solubility of the Stearic Acid-N-methylcyclohexylamine Compound

Introduction

The formation of salts from fatty acids and amines is a common strategy to modify the physicochemical properties of these molecules, impacting their application in various fields, including pharmaceuticals, materials science, and industrial processes. The compound formed between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, an aliphatic amine, results in an amine salt, N-methylcyclohexylammonium stearate. The solubility of this salt is a critical parameter that dictates its behavior in different solvent systems and is fundamental to its formulation, delivery, and overall efficacy in any given application.

This technical guide provides a comprehensive overview of the core principles governing the solubility of the stearic acid-N-methylcyclohexylamine compound. While specific quantitative solubility data for this exact salt is not extensively documented in publicly available literature, this document outlines the theoretical basis of its solubility, a detailed experimental protocol for its determination, and a framework for the systematic presentation of data. This guide is intended for researchers, scientists, and drug development professionals who are working with or developing formulations containing fatty acid amine salts.

Chemical Interaction and Theoretical Solubility Profile

The interaction between stearic acid and N-methylcyclohexylamine is a classic acid-base reaction. The carboxylic acid group (-COOH) of stearic acid donates a proton to the secondary amine group (-NH) of N-methylcyclohexylamine, forming the N-methylcyclohexylammonium cation and the stearate anion. These ions are held together by electrostatic attraction to form the salt.

This salt is amphiphilic in nature, possessing a long, nonpolar hydrocarbon tail from the stearic acid component and a polar, ionic headgroup from the ammonium carboxylate moiety. This structure dictates that its solubility will be highly dependent on the polarity of the solvent.

-

In nonpolar solvents: The long alkyl chain of the stearate will promote solubility, while the ionic headgroup will disfavor it.

-

In polar protic solvents (e.g., water, ethanol): The ionic headgroup can engage in hydrogen bonding and ion-dipole interactions, promoting solubility. However, the long, hydrophobic tail will be energetically unfavorable to solvate, limiting overall solubility. The formation of micelles or other aggregate structures is possible above a certain concentration, known as the critical micelle concentration (CMC).

-

In polar aprotic solvents (e.g., DMSO, DMF): The solubility will be influenced by the solvent's ability to stabilize the ionic headgroup.

Given these characteristics, the N-methylcyclohexylammonium stearate is expected to have low solubility in both highly polar and strictly nonpolar solvents, with optimal solubility likely occurring in solvents of intermediate polarity or in co-solvent systems.

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for determining the equilibrium solubility of the N-methylcyclohexylammonium stearate salt. The shake-flask method is a widely accepted standard for this purpose.

Materials and Equipment

-

N-methylcyclohexylammonium stearate (synthesized or procured)

-

Selected solvents (e.g., deionized water, ethanol, isopropanol, hexane, toluene)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-CAD, GC-MS, or Titrator)

Synthesis of N-methylcyclohexylammonium Stearate

-

Dissolve equimolar amounts of stearic acid and N-methylcyclohexylamine in a suitable solvent, such as ethanol or acetone, in separate flasks.

-

Slowly add the N-methylcyclohexylamine solution to the stearic acid solution while stirring.

-

The salt will precipitate upon formation. The reaction can be gently warmed to ensure completion.

-

Cool the mixture and collect the precipitate by vacuum filtration.

-

Wash the collected salt with a cold, non-solubilizing solvent (e.g., cold diethyl ether) to remove any unreacted starting materials.

-

Dry the purified salt under vacuum to a constant weight.

-

Confirm the identity and purity of the salt using techniques such as NMR, FTIR, and melting point analysis.

Equilibrium Solubility Measurement (Shake-Flask Method)

-

Add an excess amount of the synthesized N-methylcyclohexylammonium stearate salt to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.

-

After the incubation period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully withdraw a supernatant aliquot using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved salt in the diluted filtrate using a validated analytical method.

Quantification Methods

A common method for quantifying the stearate salt is High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), as the salt lacks a strong UV chromophore. Alternatively, the concentration of the stearate anion can be determined via gas chromatography after derivatization, or the entire salt can be quantified gravimetrically after solvent evaporation. Acid-base titration can also be employed to determine the concentration of the amine or carboxylate moiety.

Data Presentation

Systematic recording of solubility data is essential for comparison and analysis. The following table provides a structured format for presenting the experimental results.

| Solvent System | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| Deionized Water | 25 | |||||

| Ethanol | 25 | |||||

| Isopropanol | 25 | |||||

| Hexane | 25 | |||||

| Phosphate Buffer (pH 7.4) | 37 | |||||

| Add other systems |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the N-methylcyclohexylammonium stearate compound.

Caption: Workflow for determining the solubility of N-methylcyclohexylammonium stearate.

An In-depth Technical Guide to the Spectroscopic Data of Einecs 275-520-6

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound identified by Einecs number 275-520-6. This substance is chemically defined as Stearic acid, compound with N-methylcyclohexylamine (1:1). Due to a lack of publicly available experimental spectroscopic data for this specific salt, this document will focus on the spectroscopic properties of its individual constituent molecules: stearic acid and N-methylcyclohexylamine. Understanding the characteristics of these components is crucial for predicting the properties of the compound and for its identification and analysis.

Chemical Identity

-

Einecs Number: 275-520-6

-

Chemical Name: Stearic acid, compound with N-methylcyclohexylamine (1:1)

-

CAS Number: 71486-47-0[1]

-

Molecular Formula of Compound: C₂₅H₅₁NO₂

-

Molecular Weight of Compound: 397.7 g/mol [2]

Component 1: Stearic Acid

-

Chemical Name: Octadecanoic acid

-

CAS Number: 57-11-4

-

Molecular Formula: C₁₈H₃₆O₂

-

Molecular Weight: 284.48 g/mol

-

Chemical Structure: CH₃(CH₂)₁₆COOH

Component 2: N-Methylcyclohexylamine

-

Chemical Name: N-Methylcyclohexanamine

-

CAS Number: 100-60-7

-

Molecular Formula: C₇H₁₅N

-

Molecular Weight: 113.20 g/mol

-

Chemical Structure: C₆H₁₁NHCH₃

Spectroscopic Data

Infrared (IR) Spectroscopy

Stearic Acid:

The infrared spectrum of stearic acid is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2917 | C-H | Alkyl chain stretching |

| ~2849 | C-H | Alkyl chain stretching |

| ~1700 | C=O | Carboxylic acid carbonyl stretching |

| ~1472 | C-H | Methylene scissoring |

| ~940 | O-H | Carboxylic acid O-H bend (out-of-plane) |

Experimental Protocol: A typical method for obtaining an IR spectrum of a solid sample like stearic acid is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The infrared beam is then passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of energy is measured by the detector. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

N-Methylcyclohexylamine:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-3500 | N-H | Secondary amine stretching (typically a single, weak band) |

| ~2850-2950 | C-H | Cyclohexyl and methyl C-H stretching |

| ~1450 | C-H | Methylene scissoring |

Experimental Protocol: For a liquid sample like N-methylcyclohexylamine, the IR spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an ATR accessory as described for stearic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stearic Acid:

¹H NMR (Proton NMR): The ¹H NMR spectrum of stearic acid is relatively simple, showing signals corresponding to the long alkyl chain and the carboxylic acid proton.[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~2.35 | Triplet | 2H | -CH₂-COOH |

| ~1.63 | Multiplet | 2H | -CH₂-CH₂-COOH |

| ~1.25 | Broad Singlet | 28H | -(CH₂)₁₄- |

| ~0.88 | Triplet | 3H | -CH₃ |

Experimental Protocol: A ¹H NMR spectrum of stearic acid is typically recorded on a 300, 400, or 500 MHz NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The sample is then placed in the spectrometer, and the ¹H NMR spectrum is acquired.

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH |

| ~34 | -CH₂-COOH |

| ~32 | -CH₂-CH₂-COOH |

| ~29-30 | -(CH₂)₁₄- |

| ~25 | -CH₂-CH₂-CH₃ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: The ¹³C NMR spectrum is acquired in a similar manner to the ¹H NMR spectrum, using a deuterated solvent and an NMR spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.

N-Methylcyclohexylamine:

Expected ¹H and ¹³C NMR chemical shifts for N-methylcyclohexylamine would be consistent with a substituted cyclohexane ring and an N-methyl group.

Mass Spectrometry (MS)

Stearic Acid:

The electron ionization (EI) mass spectrum of stearic acid shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 284 | [M]⁺ (Molecular ion) |

| 269 | [M - CH₃]⁺ |

| 255 | [M - C₂H₅]⁺ |

| 73 | [CH₂(CH₂)₂COOH]⁺ |

| 60 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

Experimental Protocol: Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis of stearic acid, it is often derivatized to its methyl ester to improve volatility. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of Einecs 275-520-6, assuming a sample is available.

Caption: Logical workflow for the spectroscopic identification of this compound.

Disclaimer: The spectroscopic data presented for stearic acid and the expected data for N-methylcyclohexylamine are based on publicly available spectral databases and chemical knowledge. Experimental values may vary depending on the specific instrumentation, experimental conditions, and sample purity. No experimental spectra for the compound this compound itself have been found in the public domain at the time of this report.

References

An In-depth Technical Guide on the Thermal Stability of Stearic Acid N-Methylcyclohexylamine Compound

Introduction

The reaction between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, a secondary aliphatic amine, is expected to yield an ammonium carboxylate salt at ambient temperatures. Upon heating, this salt may undergo dehydration to form the corresponding N-methylcyclohexyl stearamide. The thermal stability of this compound is a critical parameter for its potential applications in various fields, including as a phase change material (PCM), a rheology modifier, or in drug formulation. This technical guide outlines the anticipated thermal behavior of the stearic acid N-methylcyclohexylamine compound, provides detailed experimental protocols for its analysis, and presents a logical workflow for its synthesis and characterization.

Predicted Thermal Properties

The thermal stability of the stearic acid N-methylcyclohexylamine compound is intrinsically linked to the properties of its precursors.

-

Stearic Acid (C₁₈H₃₆O₂): A waxy solid with a melting point typically in the range of 57-70°C[1]. Thermogravimetric analysis (TGA) shows that stearic acid is thermally stable up to approximately 185°C, with significant decomposition occurring at higher temperatures[2]. The major weight loss is observed between 190°C and 280°C, with nearly complete decomposition by 306°C[2].

-

N-Methylcyclohexylamine (C₇H₁₅N): A colorless to yellow liquid with a boiling point of approximately 149°C[3][4][5]. As a secondary amine, it is expected to have moderate thermal stability. While specific TGA data is not available, secondary amines are generally less thermally stable than tertiary amines[6].

The resulting compound's thermal behavior will be dictated by whether it exists as the salt or has converted to the amide. The initial decomposition of the salt may involve dissociation back into stearic acid and N-methylcyclohexylamine, followed by their individual degradation. If the amide is formed, a higher thermal stability is anticipated.

Quantitative Data Summary

The following table summarizes the known thermal properties of the individual components.

| Property | Stearic Acid | N-Methylcyclohexylamine | Stearic Acid N-Methylcyclohexylamine Compound (Predicted) |

| Melting Point (°C) | 57 - 70[1] | -9 to -7[3] | The melting point will be distinct from the reactants. For the salt, it could be a sharp melting point, while the amide would have a different, likely higher, melting point. |

| Boiling Point (°C) | ~360 (decomposes)[7] | ~149[3][4][5] | The compound is expected to decompose before boiling. |

| Decomposition Temp. (°C) | Onset ~185; Major loss 190-280[2] | Not specified, but expected to be >149°C | The decomposition will likely be a multi-step process. The initial weight loss may correspond to the loss of N-methylcyclohexylamine, followed by the decomposition of the stearic acid backbone at higher temperatures. |

| Enthalpy of Fusion (J/g) | ~160 | Not Applicable | This will be a key parameter if the compound is considered as a PCM and would need to be determined experimentally via DSC. |

Experimental Protocols

To accurately determine the thermal stability of the stearic acid N-methylcyclohexylamine compound, the following experimental methodologies are recommended.

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Place a small, accurately weighed sample (5-10 mg) of the stearic acid N-methylcyclohexylamine compound into a clean, tared TGA pan (typically alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) will show the onset of decomposition and the temperature ranges of mass loss. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of the compound.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Accurately weigh a small sample (5-10 mg) of the stearic acid N-methylcyclohexylamine compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Cool the sample at a controlled rate (e.g., 10°C/min).

-

Perform a second heating cycle to observe the thermal history after the initial melt and recrystallization.

-

The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization. The area under the melting peak is used to calculate the enthalpy of fusion.

Visualizations

Caption: Experimental workflow for the synthesis and thermal analysis.

Conclusion

The thermal stability of the stearic acid N-methylcyclohexylamine compound is a crucial characteristic that will determine its suitability for various applications. Based on the properties of its constituent molecules, it is predicted that the compound will undergo decomposition at elevated temperatures, likely in a multi-step process. To ascertain the precise thermal behavior, rigorous experimental analysis using TGA and DSC is essential. The protocols and workflow outlined in this guide provide a robust framework for researchers and drug development professionals to characterize the thermal properties of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. N-Methylcyclohexylamine CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-Butoxyethoxy)ethyl acetate (EINECS 275-520-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-(2-Butoxyethoxy)ethyl acetate, also known by its CAS number 124-17-4.[1][2] This document synthesizes critical safety, handling, and toxicological information from various sources to support its safe use in research and development environments.

Chemical Identification

-

Substance Name: 2-(2-Butoxyethoxy)ethyl acetate[1]

-

EINECS Number: 275-520-6

-

Synonyms: Diethylene Glycol Monobutyl Ether Acetate, Butyl Carbitol Acetate, Butyl Diglycol Acetate[2][3][4]

Physical and Chemical Properties

2-(2-Butoxyethoxy)ethyl acetate is a colorless liquid with a mild, fruity odor.[5][6][7] It is combustible but not highly flammable.[6][7]

| Property | Value |

| Molecular Formula | C10H20O4 |

| Molecular Weight | 204.27 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild, characteristic, fruity |

| Boiling Point | 238 - 248 °C |

| Melting Point | -32 °C |

| Flash Point | 102 - 105 °C (closed cup) |

| Autoignition Temperature | 265 - 290 °C |

| Density | 0.976 - 0.979 g/cm³ at 20 °C |

| Water Solubility | 65 g/L at 20 °C (miscible) |

| Vapor Pressure | <0.1 hPa at 20 °C |

| log Pow (Octanol/Water) | 1.77 (calculated) |

Toxicological Data

The primary routes of exposure are inhalation, skin contact, and eye contact. While it has low acute toxicity, prolonged or repeated exposure may cause health effects.

| Metric | Value and Species | Notes |

| LD50 Oral | 11,920 mg/kg (Rat, male)[2] | Accidental ingestion may be damaging to health.[6] |

| LD50 Dermal | 14,500 mg/kg (Rabbit) | Skin contact may be harmful, with potential for systemic effects following absorption.[6] Prolonged contact can defat the skin, leading to dermatitis. |

| Skin Irritation | Mild irritant (Rabbit)[2][7] | May cause mild skin inflammation after direct or delayed contact.[6] |

| Eye Irritation | Causes serious eye irritation (Rabbit)[2][4] | May produce eye damage 24 hours or more after instillation, with moderate inflammation and potential for conjunctivitis with prolonged exposure.[6] |

| Sensitization | Not a sensitizer (Guinea pig)[2] | |

| Mutagenicity | Negative in Ames test[2] | Shall not be classified as germ cell mutagenic.[1] |

| Carcinogenicity | No component is identified as a carcinogen by IARC.[2] | Shall not be classified as carcinogenic.[1] |

| Reproductive Toxicity | No data available. | Shall not be classified as a reproductive toxicant.[1] Some glycol esters and ethers have been shown to cause testicular wasting and reproductive changes in animal studies.[6] |

| STOT-Single Exposure | Not classified. | Inhalation of high concentrations may cause headache, dizziness, nausea, and potential unconsciousness.[6] |

| STOT-Repeated Exposure | Not classified. | Limited evidence suggests that long-term occupational exposure may lead to cumulative health effects.[6] |

Experimental Protocols

While the provided safety data sheets do not detail specific experimental protocols, the toxicological data presented are typically derived from standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 423):

Caption: A generalized workflow for determining acute oral toxicity (LD50).

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety. This substance is stable under normal conditions but may be light-sensitive and can form explosive peroxides.[6][7][8]

Recommended Handling and Storage Workflow:

Caption: Workflow for safe handling and storage of 2-(2-Butoxyethoxy)ethyl acetate.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap if available.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If vomiting occurs, keep the head low to prevent aspiration. Consult a physician.[2][6]

Spill Response Protocol:

Caption: A protocol for responding to a spill of 2-(2-Butoxyethoxy)ethyl acetate.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation may be necessary for some operations.[3][6]

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber with a thickness >0.11 mm).[1] A PVC apron and overalls may also be appropriate.[6]

-

Respiratory Protection: Generally not required under normal operating conditions with adequate ventilation.[2] If aerosols or mists are generated, use a respirator with an appropriate organic vapor cartridge (Type A).[1]

Stability and Reactivity

-

Reactivity: This material is not reactive under normal ambient conditions.[1] However, vapors may form explosive mixtures with air upon intense heating.[1][10]

-

Chemical Stability: Stable under recommended storage conditions, but may be light-sensitive.[1][7]

-

Possibility of Hazardous Reactions: Can form explosive peroxides, especially when concentrated or distilled.[6][8] May react violently with strong oxidizing agents.[6] Avoid contact with strong bases, as this can lead to runaway reactions at elevated temperatures.[6]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[11] Exposure to light.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][7] May corrode aluminum.[6]

Ecological Information

-

Ecotoxicity: Harmful to aquatic life with long-lasting effects.

-

Persistence and Degradability: Readily biodegradable.[5]

-

Bioaccumulation: Bioaccumulation is not expected (log Pow < 4).[2]

-

Mobility in Soil: Expected to have very high mobility in soil.[5]

Do not let this chemical enter the environment.[5] Prevent it from entering drains, surface water, and groundwater.[1][10]

References

- 1. carlroth.com [carlroth.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. [2-(2-Butoxyethoxy)ethyl] acetate CAS 124-17-4 | 821014 [merckmillipore.com]

- 5. Page loading... [wap.guidechem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-(2-Butoxyethoxy)ethyl acetate | 124-17-4 [chemicalbook.com]

- 8. 2-(2-Butoxyethoxy)ethyl acetate, 99% | 124-17-4 | Ottokemi™ [ottokemi.com]

- 9. fishersci.at [fishersci.at]

- 10. punchout.medline.com [punchout.medline.com]

- 11. 2-(2-Butoxyethoxy)ethyl acetate(124-17-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"literature review of stearic acid amine compounds"

An In-depth Technical Guide to Stearic Acid Amine Compounds in Pharmaceutical Development

Introduction

Stearic acid, a long-chain saturated fatty acid (C18H36O2), is a ubiquitous component of animal and vegetable fats.[1][2] Its derivatives, particularly stearic acid amine compounds (stearamides), have garnered significant interest in the pharmaceutical industry. These amphiphilic molecules, consisting of a hydrophobic stearic acid tail and a hydrophilic amine-containing headgroup, possess unique physicochemical properties that make them invaluable as excipients and as core components of advanced drug delivery systems.[3][4] This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of stearic acid amine compounds, with a focus on their role in modern drug development.

Synthesis of Stearic Acid Amine Compounds

The primary methods for synthesizing stearic acid amides involve the formation of an amide bond between the carboxyl group of stearic acid and an amine. The choice of synthesis route often depends on the specific amine, desired purity, and reaction scale.

Key Synthesis Methodologies

-

Direct Amidation: This is the most straightforward method, involving the direct reaction of stearic acid with an amine, such as ammonia, ethanolamine, or an amino acid, often at elevated temperatures.[5][6] The reaction typically proceeds by heating the components, which drives off water and forms the amide.[7] While the conditions can be mild and yields high, this method may not be suitable for volatile or toxic amines.[5]

-

Esterification-Hydrolysis: An alternative route involves a two-step process. First, stearic acid is esterified with an alcohol. The resulting stearic acid ester is then reacted with an amine, or hydrolyzed under alkaline conditions, to yield the final stearic acid amide.[5] This method can utilize low-cost alcohols and avoids direct handling of certain problematic amines.[5]

-

Acyl Chloride Pathway: For more sensitive or complex amines, stearic acid can first be converted to a more reactive intermediate, stearoyl chloride. This acyl chloride then readily reacts with the amine to form the amide bond under milder conditions. This method was used for the synthesis of stearic acid phosphotyrosine amide.[8]

Experimental Protocols

Protocol 1: Synthesis of Stearoyl Ethanolamine (Solventless Thermal Amidation) This protocol is adapted from the thermal amidation of stearic acid with ethanolamine.[6]

-

Materials: Stearic acid, ethanolamine.

-

Apparatus: Autoclave, heating mantle.

-

Procedure:

-

Equimolar amounts of stearic acid and ethanolamine are placed in an autoclave.

-

The vessel is sealed and heated to 180°C.

-

The reaction is maintained at this temperature for 1 hour.

-

The autoclave is cooled, and the product, stearoyl ethanolamine, is collected. The reported conversion for this method is approximately 90%.[6]

-

Protocol 2: Synthesis of Stearic Acid Phosphotyrosine Amide This protocol describes the conjugation of stearoyl chloride with phosphotyrosine.[8]

-

Materials: Stearoyl chloride, L-Phosphotyrosine, N-methyl-2-pyrrolidone (NMP), water.

-

Apparatus: Reaction vessel with heating and stirring capabilities.

-

Procedure:

-

1.25 g of stearoyl chloride is heated to 60°C in a reaction vessel.

-

70 mL of N-methyl-2-pyrrolidone is added as a solvent.

-

1 g of L-Phosphotyrosine powder is dissolved into the mixture.

-

The reaction is incubated at 60°C for 90 hours with continuous stirring.

-

After incubation, the product is precipitated by the addition of water and subsequently collected for purification.

-

Synthesis Data

| Product | Amine Source | Catalyst/Solvent | Conditions | Conversion/Yield | Reference |

| Stearoyl ethanolamine | Ethanolamine | None (Solventless) | 180°C, 1 hour | 90% | [6] |

| Stearic acid amide | Monoethanolamine | CaO / Hexane-isopropanol | 80°C, 3 hours, 250 rpm | 82.38% | [9][10] |

| Stearic acid phosphotyrosine amide | L-Phosphotyrosine | N-methyl-2-pyrrolidone | 60°C, 90 hours | Not specified | [8] |

Visualization of Synthesis Workflow

Caption: General synthesis pathways for stearic acid amides.

Applications in Drug Development

Stearic acid amine compounds are multifunctional materials used extensively as both formulation excipients and active components in drug delivery systems.

Pharmaceutical Excipients

Their amphiphilic nature makes them excellent agents for various formulation needs.[11]

-

Lubricants: In tablet and capsule manufacturing, they reduce friction and prevent sticking to machinery, ensuring smooth production.[4][11][12]

-

Emulsifiers and Solubilizers: They are used to create stable emulsions in creams, ointments, and other topical preparations, facilitating the uniform distribution of hydrophobic drugs in aqueous bases.[4][11][12]

-

Stabilizers: They enhance the physical and chemical stability of active pharmaceutical ingredients (APIs), protecting them from degradation and extending shelf life.[5][12]

-

Binders: They can improve the cohesion of powdered ingredients, contributing to the mechanical strength of tablets.[11]

Advanced Drug Delivery Systems

The self-assembly properties of stearic acid amines are leveraged to create sophisticated nanocarriers for targeted and controlled drug release.

-

Micelles and Liposomes: As surfactants, they can form micelles and liposomes in aqueous solutions. These nano-sized carriers can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[3][4]

-

Solid Lipid Nanoparticles (SLNs): These compounds serve as a core component of SLNs, which are designed for controlled and sustained drug release.[4]

-

Zeta Potential Changing Systems: A novel application involves using derivatives like stearic acid phosphotyrosine amide in self-emulsifying drug delivery systems (SEDDS).[8] These systems are designed to have an initial negative surface charge, allowing them to penetrate the negatively charged mucus layer in the intestine. Upon cleavage by intestinal enzymes (like alkaline phosphatase), the surface charge shifts to positive, promoting adhesion to the cell membrane and enhancing drug uptake.[8]

Quantitative Application Data

| Application | Compound | Key Finding | Value | Reference |

| Zeta Potential Changing SEDDS | Stearic acid phosphotyrosine amide | Initial Zeta Potential | -14 mV | [8] |

| Zeta Potential Changing SEDDS | Stearic acid phosphotyrosine amide | Post-Enzyme Cleavage Zeta Potential | +2 mV | [8] |

| Characterization | Stearic acid phosphotyrosine amide | Molecular Ion Peak (Mass Spec) | 527.6331 g/mol | [8] |

| Surfactant Property | Stearic acid phosphotyrosine amide | Calculated HLB Value | 10.9 | [8] |

Visualization of Drug Delivery Mechanisms

Caption: Formation of a drug-loaded micelle using stearic acid amines.

Caption: Mechanism of zeta potential changing SEDDS.

Biological Activities

Beyond their role in drug formulation, certain stearic acid amine derivatives have demonstrated inherent biological activity.

-

Antimicrobial Activity: N-stearoyl amino acids have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[13] Novel stearic acid analogues containing oxadiazole and triazole moieties also exhibited good antimicrobial activity.[14]

-

Antidepressant Activity: Synthesized analogues of stearic acid have been screened for antidepressant effects, with some compounds showing significant activity in preclinical models.[14]

Conclusion

Stearic acid amine compounds are a versatile and highly valuable class of molecules in pharmaceutical science. Their synthesis is achievable through several well-established chemical routes, allowing for the creation of diverse structures. Their utility ranges from fundamental roles as formulation excipients that improve the stability and manufacturability of medicines to sophisticated functions as the primary components of nano-scale drug delivery systems designed for targeted and controlled release.[4][5][12] The ongoing development of novel derivatives with inherent biological activities further expands their potential therapeutic applications, making them a continued focus of research for scientists and drug development professionals.

References

- 1. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stearic acid-PEG-NH2 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. pishrochem.com [pishrochem.com]

- 5. nanotrun.com [nanotrun.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. Development and In Vitro Evaluation of Stearic Acid Phosphotyrosine Amide as New Excipient for Zeta Potential Changing Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arpnjournals.org [arpnjournals.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. pishrochem.com [pishrochem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, antidepressant and antimicrobial activities of some novel stearic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Einecs 275-520-6 (Polyglyceryl-3 Polyricinoleate) as a W/O Emulsifier

Ref: AN-PGPR-001

For Research Use Only.

Introduction

Einecs 275-520-6, chemically known as Polyglyceryl-3 Polyricinoleate (PGPR), is a non-ionic, water-in-oil (W/O) emulsifier derived from plant-based sources, typically glycerol and castor oil.[1] With a low Hydrophile-Lipophile Balance (HLB) value, generally between 3 and 4, PGPR is highly effective at stabilizing systems where water or aqueous solutions are dispersed within an oil or lipid phase.[1] Its unique polymeric structure allows it to form a stable and protective film at the oil-water interface, preventing droplet coalescence.[2] These characteristics make it a valuable tool in the formulation of pharmaceuticals, cosmetics, and food products.[2][3]

This document provides researchers, scientists, and drug development professionals with detailed protocols for the preparation and characterization of W/O emulsions using PGPR. It includes quantitative data on the effect of PGPR concentration on emulsion properties and workflows for formulation development.

Physicochemical Properties

-

INCI Name: Polyglyceryl-3 Polyricinoleate[4]

-

Solubility: Oil-soluble, not water-soluble[1]

-

HLB Value: Approximately 3-4[1]

-

Typical Usage Concentration: 1% to 5% in cosmetic formulations.[1] For creating stable W/O emulsions, concentrations of 3% to 5% are often optimal.[1]

Mechanism of Emulsion Stabilization

PGPR functions as a potent W/O emulsifier due to its molecular architecture. The polyricinoleate chains, being lipophilic, anchor firmly in the continuous oil phase, while the more hydrophilic polyglycerol heads arrange themselves at the interface with the dispersed water droplets. This arrangement lowers the interfacial tension between the oil and water phases, facilitating the formation of small water droplets and creating a steric barrier that prevents them from coalescing, thus ensuring emulsion stability.

References

Application Notes and Protocols for CAS 71486-47-0 (Stearic Acid, compound with N-methylcyclohexylamine (1:1)) in Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 71486-47-0, identified as Stearic Acid, compound with N-methylcyclohexylamine (1:1), is a salt formed from the reaction of stearic acid, a long-chain fatty acid, and N-methylcyclohexylamine, a primary amine. While specific studies on this particular salt in topical drug delivery are not extensively documented in publicly available literature, its potential applications can be inferred from the well-established roles of its constituent components in pharmaceutical formulations.

Stearic acid is a widely utilized excipient in topical preparations, serving as an emulsifier, solubilizing agent, and tablet/capsule lubricant.[1][2][3][4] Fatty acids, including stearic acid, are also known to act as chemical penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[5][6] Amines, in their various forms, have also been investigated as permeation enhancers. The formation of a salt between stearic acid and N-methylcyclohexylamine may offer synergistic or unique properties beneficial for topical drug delivery, such as improved solubility of lipophilic drugs, enhanced skin permeation, and formulation stability.

These application notes provide a theoretical framework and practical protocols for researchers to evaluate the potential of CAS 71486-47-0 as a novel excipient in the development of topical drug delivery systems.

Potential Applications and Mechanisms of Action

The compound CAS 71486-47-0 is anticipated to function in topical formulations through several mechanisms, primarily leveraging the properties of stearic acid and the amine component.

-

Penetration Enhancer: Fatty acids like stearic acid can fluidize the lipid bilayers of the stratum corneum, thereby increasing the diffusion of APIs through the skin. The amine component may also contribute to this effect. The salt form could potentially enhance this activity.

-

Emulsifying and Solubilizing Agent: Stearic acid is a common emulsifier used to stabilize oil-in-water or water-in-oil formulations, such as creams and lotions.[1] The salt form may exhibit unique emulsifying properties. It could also aid in solubilizing poorly water-soluble APIs within the formulation.

-

Controlled Release Matrix: Stearic acid can be used to form a matrix for the sustained release of drugs.[3] The salt with N-methylcyclohexylamine might modulate the release profile of an incorporated API.

A proposed mechanism for penetration enhancement by the components of CAS 71486-47-0 involves the disruption of the highly ordered structure of the stratum corneum lipids.

Caption: Proposed mechanism of skin permeation enhancement.

Data Presentation: Template for In Vitro Skin Permeation Studies

As no specific quantitative data for CAS 71486-47-0 in topical drug delivery is publicly available, the following table is provided as a template for researchers to summarize their findings from experimental studies.

| Formulation | Active Pharmaceutical Ingredient (API) | Concentration of CAS 71486-47-0 (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) | Enhancement Ratio (ER) |

| Control (without enhancer) | [API Name] | 0 | 1.0 | |||

| Formulation A | [API Name] | 1 | ||||

| Formulation B | [API Name] | 2.5 | ||||

| Formulation C | [API Name] | 5 |

Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the API from the formulation containing the enhancer to that from the control formulation.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of CAS 71486-47-0 on the permeation of an API across an excised skin membrane.

1. Materials and Reagents:

-

Franz diffusion cells

-

Excised skin (e.g., human cadaver skin, porcine ear skin)

-

Active Pharmaceutical Ingredient (API)

-

CAS 71486-47-0

-

Phosphate buffered saline (PBS), pH 7.4

-

Solvents for API and formulation preparation (e.g., ethanol, propylene glycol)

-

High-performance liquid chromatography (HPLC) system for API quantification

-

Magnetic stirrers and stir bars

-

Water bath or heating block

2. Experimental Workflow:

Caption: Workflow for in vitro skin permeation study.

3. Detailed Methodology:

-

Skin Membrane Preparation:

-

Thaw frozen excised skin at room temperature.

-

Carefully remove any subcutaneous fat and connective tissue using a scalpel.

-

Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Equilibrate the skin sections in PBS (pH 7.4) for 30 minutes before mounting.

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with a known volume of pre-warmed (32 ± 1 °C) PBS (pH 7.4). Ensure no air bubbles are trapped beneath the skin.

-

Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

-

Allow the system to equilibrate for 30 minutes.

-

-

Formulation Preparation and Application:

-

Prepare the control formulation (containing the API but no CAS 71486-47-0) and test formulations with varying concentrations of CAS 71486-47-0.

-

Apply a precise amount of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

-

Cover the donor compartment to prevent evaporation.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.

-

Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

-

-

Sample Analysis:

-

Analyze the collected samples for API concentration using a validated HPLC method.

-

-

Data Analysis:

-

Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (h).

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

-

Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

-

Determine the lag time from the x-intercept of the linear portion of the plot.

-

Calculate the Enhancement Ratio (ER).

-

Conclusion

While direct experimental evidence for the application of CAS 71486-47-0 in topical drug delivery is currently lacking, the known functions of its constituent parts, stearic acid and N-methylcyclohexylamine, suggest its potential as a valuable excipient. It may serve as a penetration enhancer, emulsifier, or solubilizing agent. The provided protocols offer a robust framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in enhancing the topical delivery of therapeutic agents. Further investigation is warranted to fully characterize its properties and potential benefits in pharmaceutical formulations.

References

Application Notes and Protocols for Stearic Acid N-methylcyclohexylamine Salt in Nanoparticle Stabilization

Disclaimer: As of October 2025, publicly available scientific literature and patent databases do not contain specific data or established protocols for the use of stearic acid N-methylcyclohexylamine salt as a primary stabilizer for nanoparticles. The following application notes and protocols are therefore based on the well-documented use of stearic acid and other fatty acid salts in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The principles and methodologies described can be considered a starting point for the investigation of stearic acid N-methylcyclohexylamine salt for similar applications.

Application Notes

Introduction to Stearic Acid and its Salts in Nanoparticle Formulation

Stearic acid, a saturated fatty acid with an 18-carbon chain, is a widely used lipid in the pharmaceutical and cosmetic industries for the formulation of nanoparticles, particularly SLNs and NLCs. Its biocompatibility, biodegradability, and ability to form a solid lipid core make it an excellent candidate for encapsulating and delivering a variety of active pharmaceutical ingredients (APIs). The use of stearic acid can enhance the flexibility of the lipid matrix, allowing for a higher drug loading capacity.

The salt form of stearic acid, created by reacting it with a base such as N-methylcyclohexylamine, can function as an anionic surfactant. This surfactant property is crucial for the stabilization of nanoparticles in aqueous dispersions. The stearate portion of the salt acts as the lipophilic tail, embedding into the lipid core of the nanoparticle, while the polar head group (the carboxylate) and its counter-ion (N-methylcyclohexylammonium) orient towards the aqueous phase. This arrangement forms a protective layer around the nanoparticle, preventing aggregation through electrostatic and steric hindrance.

Proposed Mechanism of Stabilization by Stearic Acid N-methylcyclohexylamine Salt

The stabilization of nanoparticles by stearic acid N-methylcyclohexylamine salt is predicated on the principles of colloidal stability. During the nanoparticle formulation process, typically involving high-energy methods like hot homogenization or ultrasonication, the salt will preferentially locate at the lipid-water interface. The lipophilic stearate chain will be anchored in the molten lipid core, while the ionized carboxyl group and the N-methylcyclohexylammonium counter-ion will be exposed to the aqueous phase. This creates a net negative surface charge on the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation. The bulkiness of the N-methylcyclohexylamine moiety may also contribute to steric stabilization.

Potential Applications in Drug Delivery

Nanoparticles stabilized with stearic acid and its salts are promising vehicles for various drug delivery applications:

-

Topical and Transdermal Delivery: The lipidic nature of stearic acid-based nanoparticles is compatible with the stratum corneum, potentially enhancing the penetration of encapsulated drugs into the skin.

-

Oral Drug Delivery: Encapsulation within a lipid matrix can protect sensitive APIs from the harsh environment of the gastrointestinal tract and may improve the oral bioavailability of poorly soluble drugs.

-

Parenteral Drug Delivery: Sustained release of drugs can be achieved, reducing the need for frequent administrations. The biocompatibility of stearic acid is a significant advantage for injectable formulations.

Physicochemical Characterization of Stearic Acid-Based Nanoparticles

The following table summarizes typical physicochemical properties of nanoparticles formulated with stearic acid, as reported in the literature. These parameters are critical for the quality control and performance of the nanoparticle formulation.

| Parameter | Typical Value Range | Significance |

| Particle Size (Z-average) | 100 - 400 nm | Influences drug release, cellular uptake, and in vivo fate. |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential | -20 to -50 mV | A high negative value suggests good electrostatic stability. |

| Encapsulation Efficiency (%) | 60 - 95% | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. |

| Drug Loading (%) | 1 - 10% | Indicates the amount of drug per unit weight of the nanoparticle. |

Experimental Protocols

Protocol for Preparation of Stearic Acid-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs using stearic acid as the lipid matrix. It can be adapted for the use of stearic acid N-methylcyclohexylamine salt as a stabilizer.

Materials:

-

Stearic Acid (Lipid Matrix)

-

Stearic Acid N-methylcyclohexylamine Salt (Stabilizer/Surfactant)

-

Active Pharmaceutical Ingredient (API)

-

Poloxamer 188 or Tween 80 (Co-surfactant, optional)

-

Purified Water (Aqueous Phase)

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer or sonicator

-

Water bath or heating plate with magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Weigh the required amounts of stearic acid and the API.

-

Melt the stearic acid by heating it to 5-10°C above its melting point (approximately 75-80°C) in a beaker placed in a water bath.

-

Once the lipid is completely melted, add the API and stir until it is fully dissolved in the molten lipid.

-

-

Preparation of the Aqueous Phase:

-

Weigh the required amount of stearic acid N-methylcyclohexylamine salt and any co-surfactant.

-

Dissolve the stabilizer(s) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.

-

Immediately after mixing, homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

-

-

Nanoparticle Formation:

-

Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or probe sonication. This step is critical for reducing the droplet size to the nanometer range.

-

The temperature should be maintained above the melting point of the lipid throughout this process.

-

-

Cooling and Nanoparticle Solidification:

-

Rapidly cool down the resulting nanoemulsion by placing the beaker in an ice bath. This sudden temperature drop causes the lipid to solidify, forming the solid lipid nanoparticles.

-

-

Purification (Optional):

-

To remove any unencapsulated drug or excess surfactant, the nanoparticle dispersion can be purified by dialysis or centrifugation followed by resuspension.

-

Protocol for Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the width of the size distribution.

-

Procedure:

-

Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform the measurement in triplicate and report the average values.

-

2. Zeta Potential Analysis:

-

Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles.

-

Procedure:

-

Dilute the nanoparticle dispersion with purified water.

-

Inject the sample into the specific folded capillary cell for the instrument.

-

Measure the electrophoretic mobility, which is then converted to zeta potential by the instrument's software.

-

Perform the measurement in triplicate.

-

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

-

Principle: The amount of unencapsulated drug is separated from the nanoparticles, and the amount of encapsulated drug is then calculated by subtraction from the total initial amount.

-

Procedure:

-

Separate the unencapsulated drug from the nanoparticle dispersion using a separation technique such as ultra-centrifugation or centrifugal filter units.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the EE and DL using the following formulas:

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

-

Visualizations

Caption: Experimental workflow for the preparation and characterization of stearic acid-based nanoparticles.

Caption: Proposed stabilization mechanism of a nanoparticle by stearic acid N-methylcyclohexylamine salt.

Application Notes and Protocols for Cream Formulations Incorporating EINECS 275-520-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

EINECS 275-520-6, chemically identified as Stearic acid, compound with N-methylcyclohexylamine (1:1), is a chemical entity with potential applications in dermatological and cosmetic formulations.[1] This document provides detailed application notes and representative protocols for the formulation of creams containing this compound, based on the well-established properties of its constituent components: stearic acid and N-methylcyclohexylamine. Stearic acid is a long-chain fatty acid widely utilized in topical preparations as a thickening agent, emulsifier, and stabilizer.[2][3][4][5][6] N-methylcyclohexylamine is a primary amine that can react with the carboxylic acid group of stearic acid to form an amine salt.[7] This resulting salt, N-methylcyclohexylamine stearate, is expected to function as an emulsifying agent (an "amine soap") in cream formulations.[8]

Due to a lack of publicly available, specific formulation protocols for this compound, the following information is presented as a representative guide. The provided protocols are based on standard cream formulation techniques, particularly those for "vanishing creams" where stearic acid is a key component.[7][9][10] Researchers should consider this a starting point for formulation development, with optimization likely required based on experimental observations.

Chemical and Physical Properties

A summary of the key properties of this compound and its components is provided in the table below for easy reference.

| Property | Value | Source |

| EINECS Number | 275-520-6 | [1] |

| Chemical Name | Stearic acid, compound with N-methylcyclohexylamine (1:1) | [1] |

| CAS Number | 71486-47-0 | [1] |

| Molecular Formula | C25H51NO2 | [1] |

| Molecular Weight | 397.7 g/mol | [1] |

| Component 1: Stearic Acid | Emulsifier, thickener, stabilizer | [2][3][5][6] |

| Component 2: N-methylcyclohexylamine | Amine, base | [7][11] |

Representative Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic oil-in-water (O/W) emulsion cream, a common type for cosmetic and dermatological applications. The principle involves the in-situ formation of the emulsifier, N-methylcyclohexylamine stearate, by the reaction of stearic acid (in the oil phase) with N-methylcyclohexylamine (in the aqueous phase) at the oil-water interface during emulsification.

Table 1: Representative Cream Formulation

| Phase | Ingredient | Function | Concentration (% w/w) |